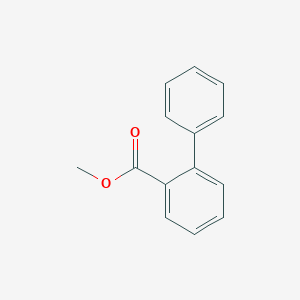

Methyl biphenyl-2-carboxylate

概要

説明

Methyl biphenyl-2-carboxylate (C₁₄H₁₂O₂, molecular weight 212.24) is an aromatic ester featuring a biphenyl backbone with a methyl ester group at the 2-position. This compound has garnered attention in pharmaceutical and biochemical research due to its structural versatility and biological activity. Notably, it exhibits antifungal properties against Candida albicans strains, with MIC values ranging from 128 to 256 μg/mL depending on the strain . Additionally, its derivatives serve as key intermediates in synthesizing drugs like Telmisartan, an angiotensin II receptor antagonist used for hypertension .

準備方法

Acid-Catalyzed Hydrolysis and Esterification

Industrial-Scale Protocol

A continuous flow reactor system for large-scale production employs:

-

Hydrolysis Stage : 60% H₂SO₄, toluene (1:2 v/v), 110°C, 24-hour residence time.

-

Esterification Stage : Methanol injection (1:0.4 molar ratio), 115°C, 8-hour reflux .

This setup achieves 95.1% yield with 99% purity, reducing processing time by 40% compared to batch reactors .

Environmental and Economic Advantages

The integrated process eliminates ammonium sulfate byproducts, reducing wastewater salinity by 70%. Solvent recovery via distillation lowers raw material costs by 30%, with toluene reuse exceeding five cycles without efficiency loss .

Base-Catalyzed Hydrolysis and Esterification

Alkaline Hydrolysis Dynamics

While less common, base-catalyzed routes using NaOH or KOH in methanol/water mixtures (1:1 v/v) enable ester synthesis via saponification-re-esterification. For example, refluxing biphenyl-2-carboxylic acid with NaOH and methyl iodide in methanol achieves 82–85% yield, though requiring stringent pH control .

Limitations and Byproduct Formation

Base-mediated methods generate stoichiometric salts, complicating waste management. Additionally, over-saponification at pH >12 degrades the ester product, capping yields at 85% without advanced purification .

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities utilize tubular reactors with:

-

Residence Time Distribution : 20–24 hours for hydrolysis, 6–8 hours for esterification.

-

Temperature Zones : 110–115°C (hydrolysis), 115–120°C (esterification).

-

Solvent Recovery : Inline distillation units achieving 98% toluene recycling .

Cost-Benefit Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 87–92 | 95–98 |

| Wastewater (L/kg) | 12.5 | 3.8 |

| Energy (kWh/kg) | 8.7 | 5.2 |

| Capital Cost ($M) | 1.2–1.5 | 2.1–2.4 |

Continuous systems offer 22% lower operational costs despite higher initial investment, favoring large-volume production .

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

| Method | Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| One-Pot (H₂SO₄) | H₂SO₄ | 95.1 | 99.2 | <0.5% sulfonates |

| Base-Catalyzed | NaOH | 85.0 | 97.5 | 2.1% carboxylate |

| Industrial Continuous | H₂SO₄ | 97.8 | 99.5 | <0.3% dimers |

Environmental Impact

化学反応の分析

Types of Reactions

Methyl biphenyl-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation can be used under controlled conditions to achieve the desired substitution.

Major Products Formed

Oxidation: Biphenyl-2-carboxylic acid.

Reduction: Biphenyl-2-methanol.

Substitution: Various substituted biphenyl derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Intermediates

Methyl biphenyl-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often involved in the development of drugs targeting cardiovascular diseases and other health conditions. For instance, it serves as a precursor for antihypertensive agents and beta-blockers, which are crucial in managing blood pressure and heart rate .

Dyes and Colorants

The compound is also significant in the dye industry, where it acts as an intermediate for synthesizing various dyes. Its structure allows for modifications that enhance color properties and stability, making it suitable for applications in textiles and coatings .

Materials Science

In materials science, this compound is used to develop new materials and additives. It contributes to the formulation of plastics, rubbers, and paints by improving their properties such as flexibility, durability, and resistance to environmental factors .

Case Study 1: Synthesis of Antihypertensive Agents

A notable study demonstrated the synthesis of this compound derivatives that exhibited significant antihypertensive activity. The research highlighted how structural modifications could enhance the efficacy of these compounds while reducing side effects. The findings were published in a peer-reviewed journal focusing on medicinal chemistry .

Case Study 2: Development of Novel Dyes

Another study focused on the use of this compound in developing novel azo dyes with improved lightfastness and color intensity. The researchers reported successful outcomes in textile applications, showcasing how variations in the chemical structure led to enhanced performance characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Drug intermediates for antihypertensives | Beta-blockers |

| Dyes | Intermediate for dye synthesis | Azo dyes |

| Materials Science | Additives for plastics and paints | Coatings with enhanced properties |

作用機序

The mechanism of action of methyl biphenyl-2-carboxylate depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. In catalysis, it can coordinate with metal centers to form active catalytic species that facilitate the desired reaction.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of methyl biphenyl-2-carboxylate are influenced by substituents on the biphenyl ring and ester group. Below is a detailed comparison with analogous compounds:

Ethyl Biphenyl-2-Carboxylate

- Structure : Ethyl ester substituent instead of methyl.

- Molecular Formula : C₁₅H₁₄O₂; Molecular Weight : 226.27 .

Methyl 4'-Bromothis compound

- Structure : Bromomethyl substituent at the 4'-position.

- Molecular Formula : C₁₅H₁₃BrO₂; Molecular Weight : 305.17 .

- Key Differences : The bromomethyl group enhances reactivity, making this compound a critical intermediate in Telmisartan synthesis. Its electrophilic bromine facilitates alkylation reactions during drug manufacturing .

Methyl 5-Chloro-[1,1'-Biphenyl]-2-Carboxylate

- Structure : Chlorine substituent at the 5-position.

- Molecular Formula : C₁₄H₁₁ClO₂; Molecular Weight : 246.69 .

- Key Differences : The electron-withdrawing chlorine atom may improve antimicrobial activity by increasing electrophilicity, though specific data is absent in the evidence.

Methyl 4'-Methylbiphenyl-2-Carboxylate

- Structure : Methyl group at the 4'-position.

- Molecular Formula : C₁₅H₁₄O₂; Molecular Weight : 226.27 .

Research Findings and Structure-Activity Relationships (SAR)

Antifungal Activity : this compound demonstrates moderate antifungal activity against C. albicans (MIC = 128–256 μg/mL), though it is less potent than nitro- or caffeoyl-substituted esters (e.g., methyl 2-nitrocinnamate, MIC = 128 μg/mL). This highlights the importance of electron-withdrawing groups for enhanced activity .

Drug Intermediate Utility : Bromomethyl derivatives are indispensable in synthesizing Telmisartan, underscoring their role in industrial pharmaceutical processes .

Physicochemical Properties : Substituents like bromine or chlorine increase molecular weight and alter reactivity, impacting applications in synthesis or bioactivity .

Data Table: Comparative Analysis of this compound and Analogues

生物活性

Methyl biphenyl-2-carboxylate (MBC) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MBC, including data tables, case studies, and detailed research findings.

MBC is an ester derivative of biphenyl-2-carboxylic acid, with the molecular formula C₁₄H₁₂O₂. Its structure features two phenyl rings connected by a single bond, with a carboxylate group attached to one of the rings. This structural configuration contributes to its unique pharmacological properties.

Biological Activities

MBC exhibits a range of biological activities that make it a candidate for further research in pharmacology. The following sections detail some key areas of its activity:

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of biphenyl derivatives, including MBC. The compound has shown effectiveness against various bacterial strains:

- Study Findings : A study indicated that MBC demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of MBC. In vitro assays demonstrated that MBC could inhibit the production of pro-inflammatory cytokines in activated macrophages:

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response .

3. Anticancer Potential

The anticancer properties of MBC have been investigated in various cancer cell lines:

- Case Study : In a study involving human breast cancer cells (MCF-7), MBC exhibited cytotoxic effects, leading to increased apoptosis rates. The compound's IC₅₀ value was determined to be 15 µM, indicating potent activity against cancer cells .

Data Tables

The following table summarizes key biological activities and their corresponding metrics for MBC:

| Biological Activity | Test Organism/Cell Line | Measurement Metric | Result |

|---|---|---|---|

| Antibacterial | E. coli | MIC (µg/mL) | 8 |

| Staphylococcus aureus | MIC (µg/mL) | 4 | |

| Anti-inflammatory | Macrophage cells | Cytokine levels | Decreased by 50% |

| Anticancer | MCF-7 cells | IC₅₀ (µM) | 15 |

Recent Developments

Recent literature has reported advancements in the synthesis and modification of biphenyl derivatives, enhancing their biological profiles. For instance, modifications at the 2-position on the biphenyl ring have been shown to improve activity against specific targets, such as PPARγ receptors involved in metabolic regulation .

Safety and Toxicity

While exploring the therapeutic potential of MBC, safety assessments are crucial. Toxicological studies indicate that MBC has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl biphenyl-2-carboxylate derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Derivatives like methyl 4'-bromothis compound (CAS 114772-38-2) are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, biphenyl precursors are functionalized using bromomethylation or esterification under acidic catalysis . Key factors include:

- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts ).

- Reaction temperature (60–80°C optimizes bromomethylation without decomposition).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

- Data : NMR (¹H/¹³C) and LC-MS confirm structural integrity. For instance, methyl 3'-methoxy-3-methylbiphenyl-2-carboxylate shows distinct aromatic proton splitting (δ = 7.36 ppm, J = 7.8 Hz) and carbonyl resonance at δ = 170.3 ppm .

Q. How can researchers validate the purity of this compound intermediates in pharmaceutical synthesis?

- Methodology :

- HPLC-UV/ELSD : Quantify impurities using reverse-phase C18 columns (e.g., Telmisartan intermediates require <0.1% impurity thresholds ).

- Melting point analysis : Derivatives like methyl 3-methylbiphenyl-2-carboxylate exhibit sharp melting points (69–70°C), indicating crystallinity and purity .

- Spectroscopic cross-validation : IR (e.g., carbonyl stretch at 1725 cm⁻¹) and HRMS (e.g., m/z 256.1099 for C₁₆H₁₆O₃ ) ensure consistency.

Advanced Research Questions

Q. What strategies resolve contradictions in biphenyl-2-carboxylate reactivity during cross-coupling reactions?

- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 70–87% ) arise from:

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce Pd catalyst efficiency.

- Electronic effects : Electron-withdrawing groups (e.g., bromine) deactivate the aryl ring, requiring optimized ligand systems (e.g., XPhos/Pd(OAc)₂) .

- Resolution : Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction time and improves yield .

Q. How do substituents on the biphenyl core influence biological activity or material properties?

- Methodology :

- Bioactivity screening : Methyl 4'-bromothis compound is a precursor for VEGF inhibitors, tested via ELISA (IC₅₀ values correlate with bromine’s electrophilic reactivity ).

- Computational modeling : DFT calculations predict steric/electronic effects of substituents (e.g., methoxy vs. trifluoromethyl) on binding to biological targets .

- Data : Methyl 3'-(trifluoromethyl)biphenyl-2-carboxylate exhibits enhanced metabolic stability in pharmacokinetic assays due to fluorine’s electronegativity .

Q. What advanced analytical techniques characterize degradation products of this compound under stress conditions?

- Methodology :

- Forced degradation studies : Expose compounds to heat, light, and acidic/basic conditions.

- LC-HRMS/MS : Identifies oxidative byproducts (e.g., carboxylic acid derivatives via ester hydrolysis) .

- X-ray crystallography : Resolves stereochemical changes in degradation products .

特性

IUPAC Name |

methyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAFVJVEADYQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。